3-[2-[Bis(2-chloroethyl)amino]phenoxy]propanoic acid
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Overview
Description
3-[2-[Bis(2-chloroethyl)amino]phenoxy]propanoic acid is an organic compound with the molecular formula C13H17Cl2NO3 It is characterized by the presence of bis(2-chloroethyl)amino and phenoxy groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[Bis(2-chloroethyl)amino]phenoxy]propanoic acid typically involves the reaction of bis(2-chloroethyl)amine with a phenoxypropanoic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-[Bis(2-chloroethyl)amino]phenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-[2-[Bis(2-chloroethyl)amino]phenoxy]propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-[Bis(2-chloroethyl)amino]phenoxy]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-[Bis(2-chloroethyl)amino]phenoxy]propanoic acid
- Bis(2-chloroethyl)amine derivatives
Uniqueness
3-[2-[Bis(2-chloroethyl)amino]phenoxy]propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
42558-77-0 |
---|---|
Molecular Formula |
C13H17Cl2NO3 |
Molecular Weight |
306.18 g/mol |
IUPAC Name |
3-[2-[bis(2-chloroethyl)amino]phenoxy]propanoic acid |
InChI |
InChI=1S/C13H17Cl2NO3/c14-6-8-16(9-7-15)11-3-1-2-4-12(11)19-10-5-13(17)18/h1-4H,5-10H2,(H,17,18) |
InChI Key |
HPLYMGFTQAKXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(CCCl)CCCl)OCCC(=O)O |
Origin of Product |
United States |
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